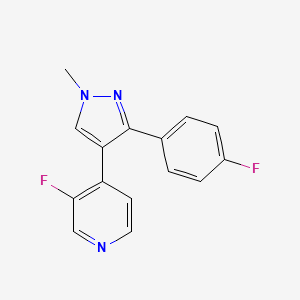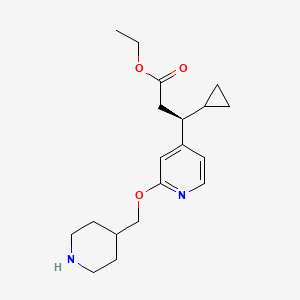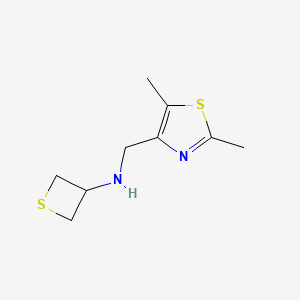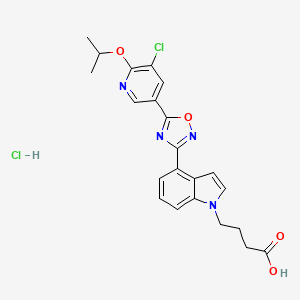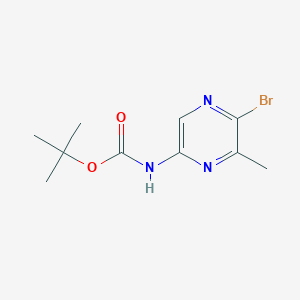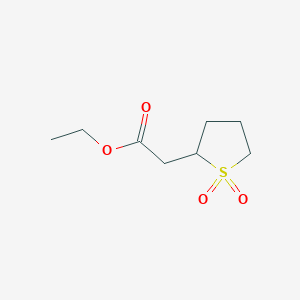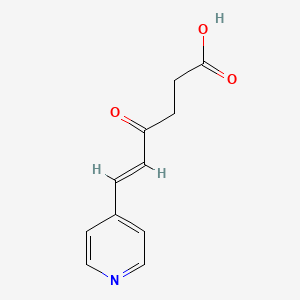
(R)-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a hydroxypropanamide moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.
Aminomethylation: The precursor undergoes aminomethylation using a reagent like formaldehyde and ammonium chloride to introduce the aminomethyl group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group.
Amidation: Finally, the compound is amidated to form the hydroxypropanamide moiety.
Industrial Production Methods
Industrial production of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydroxypropanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxypropanamide moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Aminomethyl)-5-methylhexanoic acid
- ®-2-(Aminomethyl)-tetrahydropyrrole
Uniqueness
Compared to similar compounds, ®-2-(Aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications.
Propiedades
Fórmula molecular |
C4H7F3N2O2 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3,3,3-trifluoro-2-hydroxypropanamide |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)3(11,1-8)2(9)10/h11H,1,8H2,(H2,9,10)/t3-/m1/s1 |
Clave InChI |
BDGNHZONGFMQDB-GSVOUGTGSA-N |
SMILES isomérico |
C([C@@](C(=O)N)(C(F)(F)F)O)N |
SMILES canónico |
C(C(C(=O)N)(C(F)(F)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


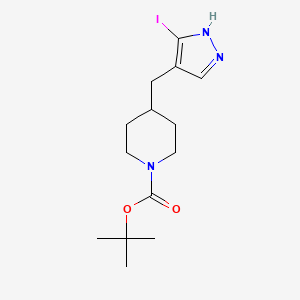
![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
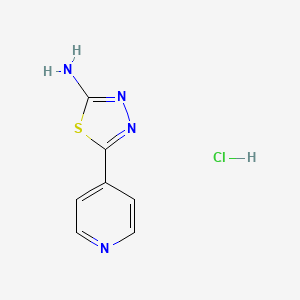
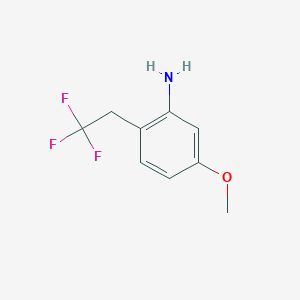
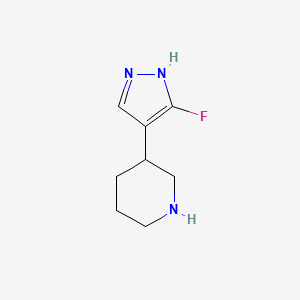
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
